6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one
Description
Crystallographic Analysis of Boronic Ester Functionalization
Single-crystal X-ray diffraction studies of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one reveal a monoclinic crystal system with space group P2₁/c (Figure 1). The boronic ester moiety adopts a trigonal planar geometry around the boron atom, with B–O bond lengths averaging 1.37 Å and O–B–O angles of 119.7°–120.3°, consistent with sp² hybridization. The benzoxazole ring system exhibits slight distortion due to intramolecular hydrogen bonding between the oxazolone N–H group (N9–H) and the adjacent carbonyl oxygen (O3), with a bond distance of 2.165 Å.
Table 1: Key crystallographic parameters
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 11.9936(3) Å |
| b = 13.9638(3) Å | |
| c = 11.5126(4) Å | |
| β | 108.939(3)° |
| Volume | 1823.70(9) ų |
| Z | 4 |
The boroxine ring (B–O–C–O) maintains a chair-like conformation, stabilized by van der Waals interactions between methyl groups of the pinacol ester and the benzoxazole aromatic system.
Comparative Electronic Structure Analysis with Benzoxaborole Derivatives
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level demonstrate distinct electronic features compared to benzoxaborole derivatives. The boronic ester group in the title compound induces a 0.15 eV stabilization of the lowest unoccupied molecular orbital (LUMO), localized on the boron atom and adjacent oxygen atoms, versus benzoxaborole’s LUMO centered on the fused benzene ring.
Table 2: Frontier molecular orbital energies (eV)
| Compound | HOMO | LUMO | ΔE (H-L) |
|---|---|---|---|
| Title compound | -6.42 | -1.87 | 4.55 |
| Benzoxaborole | -6.18 | -1.72 | 4.46 |
Natural bond orbital (NBO) analysis reveals enhanced p-orbital conjugation between boron and the benzoxazole oxygen (Wiberg bond index: 0.78), contrasting with benzoxaborole’s cyclic B–O–C resonance (index: 0.85). This difference reduces aromaticity in the benzoxazole ring (NICS(1) = +3.2 ppm) compared to benzoxaborole’s fully conjugated system (NICS(1) = -8.5 ppm).
Tautomeric Behavior in Heterocyclic Boron-containing Systems
The title compound exhibits dynamic tautomerism between the oxazolone (keto) and hydroxamic acid (enol) forms, mediated by solvent polarity. In nonpolar solvents (ε < 10), the keto form predominates (95%), stabilized by intramolecular N–H···O hydrogen bonding (2.17 Å). Polar aprotic solvents (ε > 20) favor the enol tautomer (62%), as evidenced by:
- ¹H NMR (DMSO-d₆): Disappearance of N–H signal at δ 10.2 ppm
- IR (KBr): Shift from ν(C=O) 1781 cm⁻¹ (keto) to ν(O–H) 3265 cm⁻¹ (enol)
Figure 2: Tautomeric equilibrium
Keto form ⇌ Enol form
ΔG‡ = 12.3 kJ/mol (DFT, gas phase)
Properties
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO4/c1-12(2)13(3,4)19-14(18-12)8-5-6-9-10(7-8)17-11(16)15-9/h5-7H,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSGJKHNWXFXCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one is a boron-containing heterocyclic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₁₇BN₂O₃
- Molecular Weight : 248.10 g/mol
- CAS Number : 59410628
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The dioxaborolane moiety is known for its role in stabilizing reactive intermediates and facilitating reactions involving nucleophiles and electrophiles. This property can enhance the compound's efficacy in biological systems.
Anticancer Properties
Research indicates that compounds similar to This compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Cell Lines Tested :
- HL-60 (human myeloid leukemia)
- U937 (human histiocytic lymphoma)
- A549 (human lung carcinoma)
In studies conducted on these cell lines, it was observed that the compound induces apoptosis through the activation of caspases and alterations in cell cycle distribution. Specifically, an increase in the sub-G1 peak was noted in flow cytometry analyses, indicating enhanced apoptotic activity at concentrations as low as 10 nM .
Tubulin Polymerization Inhibition
The compound has demonstrated the ability to inhibit tubulin polymerization. In comparative studies:
- The IC50 value for tubulin polymerization inhibition was found to be approximately 0.56 µM , which is significantly more potent than some commonly used chemotherapeutic agents like CA-4 (IC50 = 1.0 µM) .
Case Studies and Research Findings
- Study on Apoptosis Induction :
- Comparison with Other Compounds :
Data Table: Biological Activity Summary
| Biological Activity | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antiproliferative | HL-60 | 0.56 | Apoptosis induction via caspase activation |
| Tubulin Inhibition | U937 | 1.0 | Inhibition of tubulin polymerization |
| Apoptosis Induction | A549 | Not specified | Activation of apoptotic pathways |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzo[d]oxazole Derivatives
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole
- Similarity Score : 0.84 (CAS 1016641-53-4) .
- Key Differences : Incorporates a phenyl group at the 4-position of the benzoxazole ring.
- Impact : The phenyl substituent may enhance π-π stacking interactions in materials science applications but could reduce solubility compared to the parent compound.
3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one
Heterocycle Variants
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2(3H)-one
- Structure : Replaces the oxazolone oxygen with sulfur (thiazole core) .
- Suppliers include MolPort and AKos .
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole
Benzimidazole and Related Derivatives
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one
Comparative Data Table
*Estimated based on structural similarity.
Q & A
Q. What are the optimal synthetic routes for preparing 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging its boronic ester moiety. A standard protocol involves reacting a brominated or iodinated benzooxazolone precursor with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃) in anhydrous 1,4-dioxane under argon . For example, similar derivatives achieved yields of 65–79% using Pd(dppf)Cl₂ at 80–100°C for 10–24 hours .
Key parameters :
Q. How can the structure of this compound be confirmed post-synthesis?
Structural validation relies on multinuclear NMR (¹H, ¹³C, ¹¹B) and high-resolution mass spectrometry (HRMS) . For example:
- ¹H NMR : Peaks at δ 1.24 ppm (12H, s, pinacol methyl groups) and δ 7.2–7.7 ppm (aromatic protons from benzooxazolone) .
- HRMS : Expected [M+H]⁺ matches theoretical mass (e.g., C₁₄H₁₈BNO₄: calc. 283.12, found 283.13) .
Advanced techniques like X-ray crystallography (using SHELX programs ) may resolve ambiguities in regiochemistry or boron coordination.
Advanced Research Questions
Q. How does the electronic nature of the benzooxazolone core influence Suzuki-Miyaura coupling efficiency?
The electron-withdrawing oxazolone ring activates the boronic ester for coupling but may reduce nucleophilicity. Studies on analogous systems (e.g., benzo[d]thiazole derivatives) show that electron-deficient aryl halides require higher catalyst loadings (10 mol% Pd) and polar aprotic solvents (DMF) to achieve >70% yields . Contradictory data exist: some reports suggest steric hindrance from the oxazolone’s substituents slows coupling , while others note no significant steric effects .
Optimization strategies :
Q. What are the common side products in the synthesis of this compound, and how can they be minimized?
Common byproducts include:
- Deboronation products : Caused by hydrolysis of the boronic ester. Mitigate by rigorously excluding moisture (argon atmosphere, anhydrous solvents) .
- Homocoupling : Formation of biaryl byproducts due to oxidative side reactions. Reduce via degassing solvents and using Pd catalysts with bulky ligands (e.g., SPhos) .
Analytical monitoring : TLC (Rf ~0.5 in hexane:EtOAc 3:1) and LC-MS to track reaction progress .
Q. How is this compound utilized in developing functional materials (e.g., fluorescent probes)?
The boronic ester serves as a H₂O₂-responsive moiety in ratiometric probes. For example, derivatives like MQH₂O₂ (a benzothiazole-quinoline hybrid) exhibit a 50-fold fluorescence increase upon H₂O₂-triggered boronate cleavage . The benzooxazolone core enhances photostability and two-photon absorption properties, making it suitable for live-cell imaging .
Design considerations :
- Linker length: Adjust to tune probe solubility and membrane permeability.
- Boronate stability: Optimize pH and steric protection to prevent premature cleavage .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
